1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.404. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Role in Orexin Receptor Mechanisms
Research has highlighted the role of orexins and their receptors in modulating feeding, arousal, stress, and drug abuse. Compounds like SB-649868, a dual orexin receptor antagonist, have been evaluated for their effects on binge eating in animal models. These studies suggest that selective antagonism at the orexin-1 receptor could represent a novel pharmacological approach for treating binge eating and possibly other disorders with a compulsive component (Piccoli et al., 2012).
In Heterocyclic Chemistry
The reactivity of urea compounds in heterocyclic chemistry has been demonstrated through various synthetic pathways. For example, the treatment of 2-isocyanatobenzoyl chloride with 5-aminotetrazole has led to the formation of novel heterocyclic compounds, showcasing the versatility of urea derivatives in chemical synthesis (Peet, 1987).
Antimicrobial Evaluation
Novel urea derivatives have been synthesized and evaluated for their antimicrobial properties. The synthesis involves the condensation of phenyl phosphordichloridates with specific urea compounds, leading to new molecules with potential antimicrobial activity. This research underscores the importance of urea derivatives in developing new antimicrobial agents (Rani et al., 2014).
Reactions with Urea and Thioureas
The synthesis and reactions of beta-tricarbonyl compounds with urea and thioureas have been explored, leading to the formation of compounds with diverse chemical structures. These studies contribute to the understanding of urea's reactivity and potential in creating novel chemical entities (Saçmacı et al., 2008).
Oxidation and Complex Formation
Research into the oxidation of heterocyclic thioureas to form benzothiazoles and their copper(II) complexes offers insights into the potential applications of urea derivatives in coordination chemistry. These findings highlight the structural and reactivity aspects of urea compounds when interacting with metal ions (West et al., 2003).
properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-26-16-5-3-2-4-15(16)22-20(25)21-13-10-19(24)23(12-13)14-6-7-17-18(11-14)28-9-8-27-17/h2-7,11,13H,8-10,12H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPVVQLYJPCEBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.